molecular formula C25H25N3O5 B2778371 Methyl 4-[[2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetyl]amino]benzoate CAS No. 872862-08-3

Methyl 4-[[2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetyl]amino]benzoate

Cat. No. B2778371
CAS RN: 872862-08-3
M. Wt: 447.491
InChI Key: DYOQPTQTLOLYOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of a compound can often be determined using techniques like NMR spectroscopy and X-ray crystallography . These techniques can provide information about the positions of atoms in the molecule and the types of bonds between them.


Chemical Reactions Analysis

The chemical reactions involving a compound can be studied using various techniques. For example, NMR spectroscopy can be used to monitor the progress of a reaction and identify the products .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques. For example, NMR and IR spectroscopy can provide information about the compound’s structure, which can be used to predict properties like solubility and reactivity .

Scientific Research Applications

Acetylcholinesterase Inhibition

One significant area of application for this compound is in the development of acetylcholinesterase inhibitors. These substances have been studied for their potential to treat diseases related to acetylcholine deficiencies, such as Alzheimer's disease. For instance, derivatives of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine have shown potent activity as anti-acetylcholinesterase agents, highlighting the compound's relevance in neurodegenerative disease research (H. Sugimoto, Y. Iimura, Y. Yamanishi, K. Yamatsu, 1995).

Organic Synthesis and Medicinal Chemistry

The compound also plays a role in organic synthesis and medicinal chemistry, particularly in the synthesis of oxindoles through palladium-catalyzed C-H functionalization. This process is crucial for creating compounds that inhibit enzymes like serine palmitoyl transferase, which are important in medicinal chemistry for developing new drugs (J. Magano, E. J. Kiser, R. J. Shine, Michael H. Chen, 2014).

Photopolymerization

Another research application involves the use of this compound in photopolymerization processes. A study on nitroxide-mediated photopolymerization introduced a compound bearing a chromophore group linked to the aminoxyl function, which is crucial for initiating photopolymerization under UV irradiation. This research provides insights into the compound's utility in materials science, particularly in developing new photopolymerizable materials (Yohann Guillaneuf, D. Bertin, D. Gigmes, D. Versace, J. Lalevée, J. Fouassier, 2010).

Chromate and Oxyanion Removal

The compound's derivatives have also been explored for environmental applications, such as the selective removal and recovery of chromate, molybdate, tungstate, and vanadate from aqueous solutions. This application is critical in environmental chemistry for the detoxification and recovery of valuable metals from industrial waste streams (Mark W. Heininger, C. Meloan, 1992).

properties

IUPAC Name

methyl 4-[[2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O5/c1-33-25(32)17-9-11-18(12-10-17)26-24(31)23(30)20-15-28(21-8-4-3-7-19(20)21)16-22(29)27-13-5-2-6-14-27/h3-4,7-12,15H,2,5-6,13-14,16H2,1H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYOQPTQTLOLYOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-[[2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetyl]amino]benzoate

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